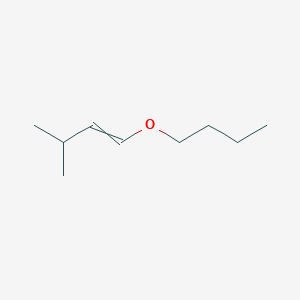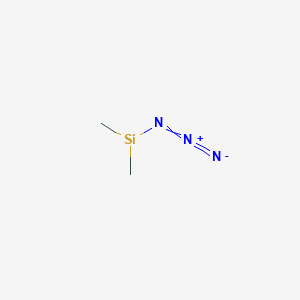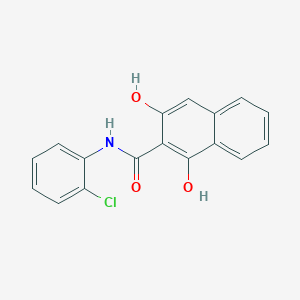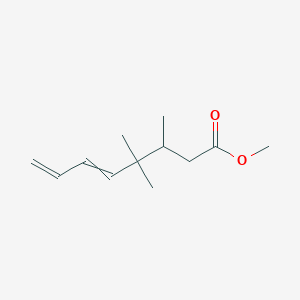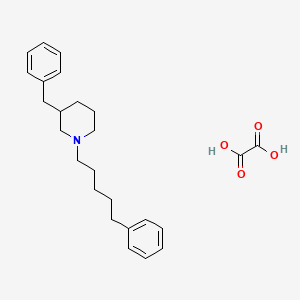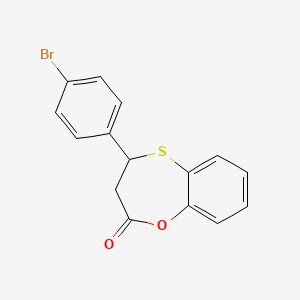
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one is a heterocyclic compound that features a benzoxathiepin ring system with a bromophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzyl chloride with 2-mercaptobenzoic acid in the presence of a base, followed by cyclization to form the benzoxathiepin ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with modified bromophenyl groups.
Substitution: Products with new substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl-containing compound with different structural features.
4-Bromobiphenyl: A simpler bromophenyl compound with a biphenyl structure.
4-(4-Bromophenyl)thiazole: A thiazole derivative with a bromophenyl group.
Uniqueness
4-(4-Bromophenyl)-3,4-dihydro-2H-1,5-benzoxathiepin-2-one is unique due to its benzoxathiepin ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl compounds and contributes to its specific applications and activities.
Eigenschaften
CAS-Nummer |
176511-01-6 |
|---|---|
Molekularformel |
C15H11BrO2S |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-3,4-dihydro-1,5-benzoxathiepin-2-one |
InChI |
InChI=1S/C15H11BrO2S/c16-11-7-5-10(6-8-11)14-9-15(17)18-12-3-1-2-4-13(12)19-14/h1-8,14H,9H2 |
InChI-Schlüssel |
AELABDFTUNUYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC2=CC=CC=C2OC1=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



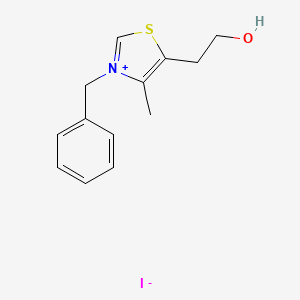
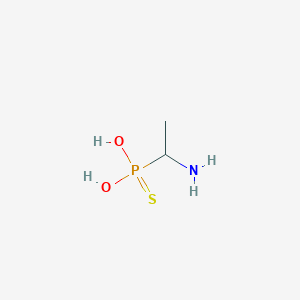
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
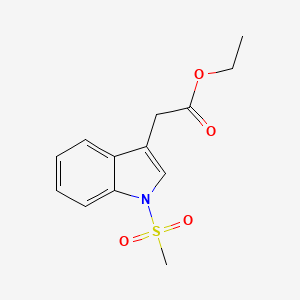
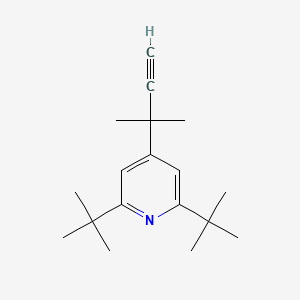

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
